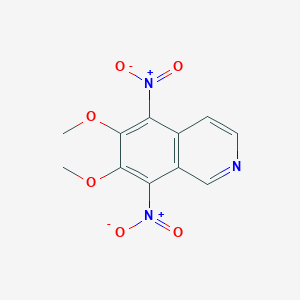

6,7-Dimethoxy-5,8-dinitroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

114124-02-6 |

|---|---|

Molecular Formula |

C11H9N3O6 |

Molecular Weight |

279.21 g/mol |

IUPAC Name |

6,7-dimethoxy-5,8-dinitroisoquinoline |

InChI |

InChI=1S/C11H9N3O6/c1-19-10-8(13(15)16)6-3-4-12-5-7(6)9(14(17)18)11(10)20-2/h3-5H,1-2H3 |

InChI Key |

BATYLGNGWPFJGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=NC=C2)C(=C1OC)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 6,7 Dimethoxy 5,8 Dinitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two nitro groups renders the isoquinoline (B145761) core highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its chemical profile.

Activation of the Isoquinoline Ring by Nitro Groups

The nitro groups at positions 5 and 8 are paramount to the activation of the isoquinoline ring towards nucleophilic attack. These groups exert a strong -M (mesomeric) and -I (inductive) effect, withdrawing electron density from the aromatic system. This electron withdrawal is particularly pronounced at the ortho and para positions relative to the nitro groups, rendering these carbon atoms electrophilic and thus susceptible to attack by nucleophiles. The delocalization of the negative charge of the intermediate Meisenheimer complex, stabilized by the nitro groups, is a key factor in lowering the activation energy for these reactions.

Regioselectivity of Nucleophilic Attack on Dinitroisoquinoline

The regioselectivity of nucleophilic attack on 6,7-Dimethoxy-5,8-dinitroisoquinoline is a critical aspect of its reactivity. The positions activated by the nitro groups are C-5 and C-8. Theoretical and experimental studies on analogous dinitroaromatic systems suggest that the precise location of nucleophilic attack is influenced by a combination of electronic and steric factors. The positions adjacent and para to the nitro groups are the most electronically deficient. Therefore, nucleophilic attack is anticipated to occur preferentially at these activated sites, leading to the displacement of one of the nitro groups.

Scope of Nucleophiles and Reaction Conditions

A diverse range of nucleophiles can be employed in SNAr reactions with dinitro-activated isoquinoline systems. The specific choice of nucleophile and reaction conditions allows for the synthesis of a wide array of derivatives.

| Nucleophile Type | Specific Examples | Typical Reaction Conditions |

| O-Nucleophiles | Alkoxides (e.g., sodium methoxide), Phenoxides | Room temperature to moderate heating in the corresponding alcohol or an aprotic polar solvent like DMF or DMSO. |

| N-Nucleophiles | Primary and secondary amines (e.g., piperidine, morpholine), Hydrazine | Often carried out at room temperature or with gentle heating in a suitable solvent such as ethanol (B145695), methanol, or acetonitrile. |

| S-Nucleophiles | Thiolates (e.g., sodium thiophenoxide) | Generally proceed readily at room temperature in polar aprotic solvents. |

This table presents a generalized scope of nucleophiles and conditions based on the reactivity of similar dinitroaromatic compounds, as specific data for this compound is not extensively detailed in available literature.

Reduction Chemistry of Nitro Functions

The reduction of the nitro groups on the this compound scaffold is a versatile pathway to novel aminoisoquinoline derivatives, which are valuable precursors in synthetic chemistry.

Selective Reduction to Monoamino or Diamino Derivatives

The selective reduction of one or both nitro groups can be achieved by careful selection of the reducing agent and control of the reaction conditions.

| Product | Reducing Agent | Typical Reaction Conditions |

| Monoamino Derivative | Sodium sulfide (B99878) (Na2S) or Ammonium sulfide ((NH4)2S) | Controlled stoichiometry of the reducing agent, often in aqueous or alcoholic media. The Zinin reduction is a classic method for this selective transformation. |

| Diamino Derivative | Catalytic Hydrogenation (e.g., H2/Pd-C, H2/PtO2), Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Hydrogenation is typically performed under pressure in a solvent like ethanol or ethyl acetate. Metal/acid reductions are often carried out at elevated temperatures. |

This table outlines common methodologies for the selective and complete reduction of aromatic nitro groups, applicable to the target molecule.

Tandem Reactions Involving Nitro Reduction and Cyclization

The diamino derivatives obtained from the full reduction of this compound are valuable intermediates for the synthesis of more complex heterocyclic systems through tandem reactions. The in-situ formation of the diamine can be followed by an intramolecular or intermolecular cyclization reaction. For instance, the reaction of the resulting 5,8-diamino-6,7-dimethoxyisoquinoline with 1,2-dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) rings. These tandem processes, which combine the reduction and a subsequent cyclization in a single pot, offer an efficient route to novel polycyclic aromatic structures.

Radical Reactions and Their Potential in Functionalization:The potential for radical-mediated reactions, which could offer alternative pathways for functionalization, has not been explored for this compound according to the available literature.

While general principles of organic chemistry can allow for predictions of reactivity, a scientifically rigorous article as requested cannot be constructed without specific experimental data from peer-reviewed sources. The lack of information highlights a potential area for future chemical synthesis and reactivity studies.

Absence of Specific Research Data for "this compound" Precludes Article Generation

A thorough investigation of scientific databases and scholarly articles reveals a lack of specific theoretical and computational research focused solely on the chemical compound "this compound." Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The user's request specified a detailed article covering the electronic structure, molecular orbital theory, reactivity predictions, and quantum chemical studies of "this compound." This included the creation of data tables and a comprehensive analysis of its theoretical properties. However, extensive searches have not yielded any dedicated studies on this particular molecule that would provide the necessary data and findings to fulfill these requirements.

While general principles of computational chemistry and theoretical investigations of related compounds—such as substituted isoquinolines, dinitro aromatic systems, and dimethoxybenzene derivatives—are well-documented, any attempt to extrapolate this information to "this compound" would be speculative and would not meet the required standards of scientific accuracy for the specific subject. The instructions to focus solely on the requested compound and to include detailed, specific research findings cannot be met without published research on this molecule.

Therefore, until dedicated theoretical and computational studies on "this compound" are published and available, the creation of the requested article with the specified level of detail and scientific rigor remains unfeasible.

Theoretical and Computational Investigations of 6,7 Dimethoxy 5,8 Dinitroisoquinoline

Computational Design of Functionalized Analogues

The strategic design of functionalized analogues of 6,7-Dimethoxy-5,8-dinitroisoquinoline is a key area of theoretical and computational investigation. By modifying the core structure, it is possible to modulate its physicochemical and electronic properties for various applications. Computational chemistry provides a powerful toolkit for the rational design of these novel derivatives, enabling the exploration of vast chemical space in a time and cost-effective manner.

Predictive Modeling for Novel Dinitroisoquinoline Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantum Chemical studies, is instrumental in the design of new dinitroisoquinoline derivatives with desired characteristics. These models establish a correlation between the chemical structure of a compound and its properties, allowing for the in silico evaluation of novel analogues before their synthesis.

QSAR studies on nitroaromatic compounds have been used to predict their toxic effects, and similar methodologies can be applied to forecast the biological activity or other properties of newly designed this compound analogues. researchgate.net By generating a dataset of related compounds and their measured activities, a predictive model can be built. This model can then be used to estimate the activity of hypothetical derivatives, guiding the selection of the most promising candidates for synthesis. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule and used as variables in the QSAR model.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict various molecular properties of the designed analogues. nih.gov For instance, DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the dipole moment. These parameters are crucial in understanding the reactivity, stability, and potential applications of the novel derivatives. nih.gov For example, a smaller HOMO-LUMO gap can indicate higher reactivity. nih.gov

The following table illustrates the types of data that can be generated through predictive modeling for a series of hypothetical functionalized analogues of this compound.

| Analogue | Modification | Predicted Property 1 (e.g., Activity Score) | Predicted Property 2 (e.g., HOMO-LUMO Gap in eV) |

|---|---|---|---|

| DNI-1 | -H (Parent Compound) | 1.00 | 3.50 |

| DNI-2 | -F at C-1 | 1.25 | 3.45 |

| DNI-3 | -Cl at C-1 | 1.30 | 3.42 |

| DNI-4 | -NH2 at C-4 | 0.85 | 3.65 |

| DNI-5 | -OH at C-3 | 0.95 | 3.60 |

Virtual Screening for Reaction Pathway Optimization

Virtual screening is a computational technique that can be adapted to optimize reaction pathways for the synthesis of functionalized analogues of this compound. While traditionally used in drug discovery to identify potential bioactive molecules, the principles of virtual screening can be applied to explore and identify the most efficient synthetic routes.

In the context of reaction pathway optimization, a virtual library of potential reactants, catalysts, and reaction conditions can be screened against a model of the desired reaction. This allows for the identification of conditions that are predicted to lead to higher yields, fewer side products, and milder reaction conditions. For example, different synthetic strategies for the preparation of substituted isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, can be computationally evaluated to determine the most suitable approach for a given analogue. organic-chemistry.org

Molecular docking, a key component of many virtual screening workflows, can be used to model the interaction between reactants and catalysts. researchgate.net This can provide insights into the reaction mechanism and help in the selection of the most effective catalyst. For instance, in a palladium-catalyzed cross-coupling reaction to introduce a substituent on the isoquinoline (B145761) core, docking simulations could be used to predict the binding affinity of different ligands to the palladium center, which in turn can influence the catalytic activity.

The following table outlines a hypothetical virtual screening workflow for the optimization of a synthetic step in the functionalization of this compound.

| Step | Description | Computational Tool/Method | Objective |

|---|---|---|---|

| 1 | Library Generation | Combinatorial Chemistry Software | Create a virtual library of potential catalysts and reactants. |

| 2 | Reaction Modeling | Quantum Mechanics (e.g., DFT) | Model the transition state of the desired reaction. |

| 3 | Virtual Screening | Molecular Docking and Scoring | Dock the virtual library against the transition state model and score for favorable interactions. |

| 4 | Hit Selection | Data Analysis and Filtering | Select the top-scoring catalysts and reactants for experimental validation. |

| 5 | Experimental Validation | Laboratory Synthesis | Synthesize the target analogue using the optimized conditions. |

Applications As a Synthetic Building Block and Research Tool

Precursor in the Synthesis of Complex Natural Products and Analogues

The specific arrangement of methoxy (B1213986) and nitro functional groups on the isoquinoline (B145761) framework provides multiple reaction sites for elaboration into intricate molecular architectures, particularly those found in natural alkaloids.

The 6,7-dimethoxy-5,8-dinitroisoquinoline scaffold is a key precursor in the total synthesis of marine alkaloids like aaptamine. Aaptamine and its derivatives are notable for their benzo[de] nih.govnih.govnaphthyridine core. Synthetic strategies often begin with a more accessible isoquinoline derivative, such as 6,7-dimethoxy-1-methylisoquinoline (B8805874). nih.govresearchgate.net A crucial step in the synthetic route is the introduction of nitro groups onto the isoquinoline ring system. Nitration of 6,7-dimethoxy-1-methylisoquinoline with a mixture of concentrated nitric and sulfuric acids yields 6,7-dimethoxy-5,8-dinitro-1-methylisoquinoline. nih.gov

The two nitro groups are pivotal for the subsequent construction of the final ring. These electron-withdrawing groups facilitate a reductive cyclization strategy. Treatment of a dinitro precursor with a reducing agent, such as iron in acetic acid, can lead to the formation of the fused six-membered nitrogen-containing ring, completing the characteristic skeleton of aaptamine. researchgate.net The presence of two nitro groups offers opportunities for selective reduction and functionalization, enabling the synthesis of various analogues for biological evaluation. nih.govnih.gov

Table 1: Key Intermediates in Aaptamine Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 6,7-Dimethoxy-1-methylisoquinoline | Starting material for nitration |

| 6,7-Dimethoxy-5,8-dinitro-1-methylisoquinoline | Key dinitrated intermediate |

The electron-deficient nature of the dinitroisoquinoline ring makes it an excellent substrate for building complex, fused heterocyclic systems. The nitro groups strongly activate the ring towards nucleophilic attack, enabling the construction of novel polycyclic structures.

Research on the related 5,7-dinitroquinoline (B3054851) has demonstrated a powerful strategy for synthesizing fused systems. researchgate.net In these reactions, the dinitroaromatic compound reacts with binucleophiles, such as o-aminophenols or o-aminothiophenols. The reaction proceeds via a base-promoted mechanism where the chlorine atom at a neighboring position is substituted first, followed by the intramolecular displacement of a nitro group to complete the cyclization. This approach has led to the formation of novel pyrido[2,3-a]phenoxazines and related phenothiazines. researchgate.net This methodology highlights the potential of this compound to serve as a building block for a diverse range of previously inaccessible fused heterocyclic compounds.

Intermediate for Functional Materials Research

The electronic characteristics of this compound make it an intriguing platform for the design of novel organic materials with specific photophysical or electronic properties.

While nitroaromatic compounds are typically known to quench fluorescence, their incorporation into larger conjugated systems can lead to materials with interesting emissive properties. The development of fluorescent materials from dinitroisoquinolines is an area of exploratory research. The strong electron-withdrawing nature of the nitro groups can be harnessed to create "push-pull" chromophores by introducing electron-donating groups elsewhere on the molecule. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with fluorescence. researchgate.net

Although specific fluorescent derivatives of this compound are not widely reported, studies on other quinoline-substituted systems, such as quinoxaline (B1680401) dyes and phthalocyanines, demonstrate that the quinoline (B57606) core can be part of a luminescent framework. researchgate.netresearchgate.net The synthetic challenge lies in designing molecules where the radiative decay pathway (fluorescence) can compete effectively with the non-radiative pathways typically promoted by nitro groups.

The electronic properties of an organic molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for its application in organic electronics. This compound possesses two powerful electron-withdrawing nitro groups, which significantly lower the energy of its LUMO. This makes the molecule inherently electron-deficient.

This property is a key starting point for tuning the electronic characteristics of derived materials. The HOMO and LUMO energy levels can be systematically modified through chemical synthesis:

Substitution: Replacing the nitro groups with substituents of varying electron-donating or withdrawing strength can raise or lower the orbital energies.

Annulation: Fusing additional aromatic rings to the isoquinoline core can extend the π-conjugated system, which typically raises the HOMO and lowers the LUMO, reducing the energy gap.

Computational studies on other aromatic nitro compounds confirm that the number and position of nitro groups have a profound impact on the electronic structure. researchgate.net This inherent tunability makes the dinitroisoquinoline scaffold a promising, albeit underexplored, platform for designing novel organic semiconductors.

Strategic Compound for Mechanistic Organic Chemistry Studies

The reactivity of this compound makes it an excellent model substrate for studying fundamental reaction mechanisms, particularly Nucleophilic Aromatic Substitution (SNAr).

The SNAr reaction is a cornerstone of aromatic chemistry. youtube.com The classical mechanism involves a two-step addition-elimination process via a stable anionic intermediate known as a Meisenheimer complex. nih.gov Aromatic rings must be highly electron-deficient to undergo this reaction, a condition perfectly met by the presence of two nitro groups in this compound. youtube.com

This compound is an ideal substrate to investigate the finer details of the SNAr mechanism. For instance, it could be used to study the competition between a stepwise pathway and a concerted (c_S_NAr) pathway, where bond formation and bond breaking occur in a single transition state. nih.govnih.gov Detailed mechanistic investigations on related dinitroheterocycles, like 5,7-dinitroquinazoline-4-one, have used density functional theory (DFT) to map the reaction energy profiles, analyze transition states, and determine whether the reaction proceeds through a stable intermediate or a concerted process. researchgate.netrsc.org The well-defined structure of this compound would allow for precise studies on regioselectivity, the influence of the methoxy groups on reactivity, and the kinetics of substitution reactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6,7-Dimethoxy-1-methylisoquinoline |

| 6,7-Dimethoxy-5,8-dinitro-1-methylisoquinoline |

| Aaptamine |

| 5,7-Dinitroquinoline |

| o-Aminophenol |

| o-Aminothiophenol |

| Pyrido[2,3-a]phenoxazine |

Probing Aromatic Reactivity in Multi-substituted Systems

No studies were found that utilize this compound as a model compound to investigate the effects of its specific substitution pattern on aromatic reactivity. Research on the electrophilic or nucleophilic substitution reactions of this compound, or its use in comparative reactivity studies, has not been published.

Investigating Orthogonal Reactivity of Nitro and Methoxy Groups

There is no available research that specifically explores the differential or orthogonal reactivity of the nitro and methoxy functional groups on the this compound scaffold. Selective transformations of one functional group in the presence of the others on this specific molecule have not been detailed in the literature.

Use in Analytical Derivatization for Spectroscopic Analysis

No documented methods or research findings were identified that describe the use of this compound in analytical derivatization for the purpose of enhancing spectroscopic analysis. While general derivatization techniques for nitroaromatic compounds exist, their specific application to this isoquinoline derivative has not been reported. researchgate.net

Due to the absence of specific data, the generation of a detailed and scientifically accurate article as per the provided instructions is not possible at this time. Further empirical research on this compound is required before a comprehensive scientific review of its applications can be authored.

Future Research Directions and Advanced Methodologies

Development of Chemo- and Regioselective Synthesis Beyond Traditional Methods

Traditional synthetic routes to nitroaromatic compounds often rely on electrophilic nitration, which can sometimes lead to a mixture of products and require harsh reaction conditions. Future research will likely focus on developing more sophisticated chemo- and regioselective methods for the synthesis of 6,7-Dimethoxy-5,8-dinitroisoquinoline.

One promising direction is the exploration of late-stage functionalization techniques. These methods would allow for the precise introduction of nitro groups onto a pre-existing 6,7-dimethoxyisoquinoline (B95607) scaffold. This approach could offer greater control over the regioselectivity, targeting the C-5 and C-8 positions specifically. Methodologies such as transition-metal-catalyzed C-H nitration are at the forefront of this research, offering the potential for direct and efficient synthesis.

Furthermore, the development of novel nitrating agents with tailored reactivity could provide a higher degree of selectivity. These reagents might be designed to interact specifically with the electron-rich positions of the isoquinoline (B145761) ring, guided by the directing effects of the methoxy (B1213986) groups. A potential synthetic pathway could be inferred from the nitration of similar isoquinoline structures, such as the nitration of 6,7-Methoxy-1-methylisoquinoline at the C-8 position, suggesting the feasibility of selective nitration on the isoquinoline core. researchgate.net

Table 1: Comparison of Traditional vs. Advanced Synthetic Approaches

| Feature | Traditional Nitration | Advanced Chemo- and Regioselective Methods |

| Selectivity | Often yields mixtures of isomers | High regioselectivity for C-5 and C-8 positions |

| Reaction Conditions | Typically harsh (e.g., strong acids) | Milder and more controlled conditions |

| Starting Materials | Simple isoquinoline precursors | Pre-functionalized isoquinoline scaffolds |

| Efficiency | May require multiple purification steps | Potentially fewer steps and higher overall yield |

Exploration of Novel Reactivity Patterns for Dinitroisoquinolines

The two nitro groups in this compound significantly influence its electronic properties, making it an interesting substrate for exploring novel reactivity. The electron-withdrawing nature of the nitro groups renders the aromatic ring electron-deficient, opening up possibilities for nucleophilic aromatic substitution (SNAr) reactions. Future research could investigate the displacement of the nitro groups or other substituents with a variety of nucleophiles, leading to the synthesis of a diverse library of isoquinoline derivatives with potential applications in medicinal chemistry and materials science.

Moreover, the nitro groups themselves can be chemically transformed. Selective reduction of one or both nitro groups to amines would yield aminoisoquinolines, which are valuable building blocks for the synthesis of more complex heterocyclic systems. The development of chemoselective reduction methods that can differentiate between the two nitro groups would be a significant advancement. Additionally, the study of cycloaddition reactions involving the nitro groups could unveil new pathways for the construction of novel fused-ring systems.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, High-Resolution Mass Spectrometry)

A thorough understanding of the structural and electronic properties of this compound is crucial for its development and application. Advanced spectroscopic techniques will play a pivotal role in this characterization.

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of the molecular formula. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with high-resolution mass analyzers like Orbitrap or FT-ICR can provide highly accurate mass measurements, confirming the elemental composition of the target molecule and its synthetic intermediates. For instance, HRMS was instrumental in establishing the chemical structure of the related 2-nitroso-6,7-dimethoxytetrahydroisoquinoline. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for characterizing the compound in its solid form. This is particularly important for understanding intermolecular interactions, polymorphism, and the local environment of the atoms in the crystal lattice. While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR can reveal details about the three-dimensional arrangement of molecules in the solid phase, which can be critical for its physical and chemical properties.

Table 2: Advanced Spectroscopic Techniques for Characterization

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, elemental composition, structural fragmentation patterns |

| Solid-State NMR (ssNMR) | Molecular structure in the solid state, polymorphism, intermolecular interactions |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms within the molecule, assignment of proton and carbon signals |

| X-ray Crystallography | Precise three-dimensional molecular structure and crystal packing |

Sustainable and Green Chemistry Approaches in Dinitroisoquinoline Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. semanticscholar.orgresearchgate.net For the synthesis of this compound, future research will focus on developing more environmentally benign processes. This includes the use of safer solvents, the reduction of waste, and the development of catalytic methods that minimize the use of stoichiometric reagents.

One area of focus will be the use of alternative nitrating agents that are less hazardous than traditional mixed acid systems. For example, solid-supported reagents or biocatalytic nitration could offer greener alternatives. The development of continuous flow processes for the synthesis of this compound could also enhance safety and efficiency while reducing waste. By integrating green chemistry principles from the outset of synthetic route design, the environmental impact of producing this compound can be significantly minimized. semanticscholar.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.